molecular formula C9H15F2NO B1482233 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol CAS No. 1871895-72-5

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol

Cat. No.: B1482233
CAS No.: 1871895-72-5
M. Wt: 191.22 g/mol
InChI Key: HADDOKBFYXLYHB-UHFFFAOYSA-N
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Description

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol is a complex organic compound notable for its unique structural configuration. The cyclopenta[c]pyrrole ring fused with hexahydro and difluoro groups imparts distinctive chemical properties to the molecule. This compound finds applications across several scientific domains, including organic synthesis, medicinal chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol involves multiple steps:

  • Formation of the cyclopenta[c]pyrrole ring: : This could be achieved via a Diels-Alder reaction followed by cyclization.

  • Introduction of the difluoro groups: : Fluorination using reagents such as diethylaminosulfur trifluoride (DAST).

  • Attachment of the ethan-1-ol group: : This can be executed via nucleophilic substitution or Grignard reaction.

Industrial Production Methods

For large-scale production, optimization of the synthetic route is essential. This involves using cost-effective and readily available reagents, maintaining strict reaction conditions to maximize yield, and implementing purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol undergoes various chemical reactions, including:

Types of Reactions

  • Oxidation: : Forms ketones or aldehydes.

  • Reduction: : Yields the corresponding alcohol or amine.

  • Substitution: : Possible sites for electrophilic or nucleophilic attack are present.

Common Reagents and Conditions

  • Oxidation: : Use of agents like PCC (Pyridinium chlorochromate) or KMnO₄.

  • Reduction: : Catalysts like Pt/C or reagents such as LiAlH₄.

  • Substitution: : Conditions involving strong bases or acids like NaOH or HCl.

Major Products

The products of these reactions vary based on the specific reagent and conditions used, but typically include various oxidized, reduced, or substituted derivatives maintaining the core structure.

Scientific Research Applications

The applications of 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol span multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: : Utilized in the production of specialized polymers or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is highly dependent on its specific application:

  • Molecular Targets: : May include enzymes, receptors, or cellular structures.

  • Pathways Involved: : Could modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol stands out due to its unique structural features and the presence of difluoro groups, which can significantly alter its reactivity and biological activity.

List of Similar Compounds

  • Cyclopenta[c]pyrrole derivatives without fluorination.

  • Similar hexahydrocyclopenta ring systems with different substituents.

  • Other ethan-1-ol derivatives with varying side chains.

Conclusion

This compound is a versatile compound with potential for significant scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in several fields.

Properties

IUPAC Name

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO/c10-9(11)2-1-7-5-12(3-4-13)6-8(7)9/h7-8,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADDOKBFYXLYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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